molecular formula C23H17Cl2FN2O2 B11071431 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-35-0

7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11071431
CAS No.: 303061-35-0
M. Wt: 443.3 g/mol
InChI Key: FYVSKJMOXGOXNM-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are known for their stability and versatility in chemical reactions.

Properties

CAS No.

303061-35-0

Molecular Formula

C23H17Cl2FN2O2

Molecular Weight

443.3 g/mol

IUPAC Name

7,9-dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17Cl2FN2O2/c1-29-17-8-4-13(5-9-17)20-12-21-18-10-15(24)11-19(25)22(18)30-23(28(21)27-20)14-2-6-16(26)7-3-14/h2-11,21,23H,12H2,1H3

InChI Key

FYVSKJMOXGOXNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a chlorinated phenol and a fluorinated aniline in the presence of a base can lead to the formation of the benzoxazine ring.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and suitable diketones.

    Final Assembly: The final step involves the coupling of the benzoxazine and pyrazole intermediates under specific conditions, often requiring catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorinated and fluorinated phenyl rings, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Studies may focus on its ability to modulate specific biological pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro substituents, along with the methoxy group, makes 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine unique. These substituents can significantly influence its chemical reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

Biological Activity

7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound noted for its potential biological activities. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines and features a unique molecular structure that includes chlorine and fluorine substituents. Its molecular formula is C19H18Cl2N2O2, with a molecular weight of approximately 430.3 g/mol .

Pharmacological Effects

Preliminary studies indicate that this compound exhibits significant pharmacological effects, particularly in the following areas:

  • Anti-inflammatory Activity : Initial research suggests that this compound may modulate inflammatory pathways by interacting with specific enzymes or receptors.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation across various cancer cell lines. For instance, it has been evaluated against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells, demonstrating varying degrees of cytotoxicity .

The mechanism of action is believed to involve the binding of the compound to specific biological targets, which may lead to modulation of cellular pathways associated with inflammation and cancer progression. This interaction could potentially inhibit tumor growth and promote apoptosis in cancer cells.

In Vitro Studies

A series of in vitro assays have been conducted to assess the anti-proliferative effects of this compound. The following table summarizes the inhibition percentages observed against different cancer cell lines:

CompoundMIA PaCa-2 (%)MDA-MB-231 (%)PC-3 (%)
This compound59 ± 6.353 ± 3.71.0 ± 2.8

These results indicate that the compound exhibits significant anti-proliferative activity against MIA PaCa-2 and MDA-MB-231 cells while showing less efficacy against PC-3 cells .

Case Studies

In a study focusing on structural optimization of benzoxazine derivatives, compounds similar to this compound were synthesized and evaluated for their anticancer properties. The findings highlighted that modifications in substituents could lead to enhanced biological activity and selectivity towards cancer cell lines .

Comparative Analysis with Similar Compounds

The following table outlines several structurally similar compounds and their unique features:

Compound NameStructure HighlightsUnique Features
7,9-Dibromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineBromine substituents instead of chlorinePotentially different reactivity due to bromine's larger size
7-Chloro-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineNitro group additionDifferent biological activity profile due to nitro substitution
7-Fluoro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineFluorine instead of chlorineAltered electronic properties affecting biological interactions

These comparisons highlight the unique halogenation pattern of this compound and its implications for medicinal chemistry .

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